Methyl pentafluoropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

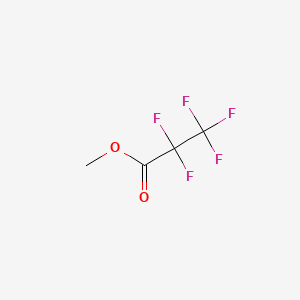

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKJCPUVEMZGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059930 | |

| Record name | Methyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-75-6 | |

| Record name | Methyl 2,2,3,3,3-pentafluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pentafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Pentafluoropropionate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Methyl Pentafluoropropionate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a highly specialized fluorinated compound valued for its unique physicochemical properties and its role as a versatile building block in organic synthesis.[1] Its structure, characterized by a pentafluorinated ethyl group attached to a methyl ester, imparts increased chemical and thermal stability, making it a valuable reagent in the development of advanced materials, agrochemicals, and particularly, pharmaceuticals.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to nearly colorless clear liquid.[1] A summary of its key chemical and physical properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₅O₂ | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| CAS Number | 378-75-6 | [1] |

| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [2][3] |

| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester, Perfluoropropionic acid methyl ester | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 59-60 °C | [2] |

| Density | 1.393 g/cm³ at 20 °C | [2] |

| Refractive Index (n20D) | 1.29 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer-Speier esterification of pentafluoropropionic acid with methanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

General Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Pentafluoropropionic acid

-

Anhydrous methanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pentafluoropropionic acid and a large excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the excess methanol under reduced pressure.

-

Purify the resulting crude this compound by fractional distillation to obtain the pure product.

-

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

| Spectroscopic Technique | Key Features |

| ¹H NMR | A singlet corresponding to the methyl protons (-OCH₃). |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the two carbons of the pentafluoroethyl group. |

| ¹⁹F NMR | Signals corresponding to the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group, along with C-F and C-O stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and fragments corresponding to the pentafluoroethyl group. |

Applications in Drug Development

This compound serves as a crucial building block in medicinal chemistry, primarily for the introduction of the pentafluoropropionyl moiety or related fluorinated fragments into drug candidates.[1] The incorporation of fluorine into organic molecules can significantly modulate their biological properties.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms or fluorine-containing groups into a drug molecule can lead to several beneficial effects, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution characteristics.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

Utility of this compound as a Building Block

This compound is a versatile reagent that can be used in various synthetic transformations to introduce the pentafluoropropionyl group. This can be achieved through reactions such as:

-

Amidation: Reaction with primary or secondary amines to form the corresponding pentafluoropropionamides.

-

Transesterification: Reaction with other alcohols to form different pentafluoropropionate esters.

-

Reduction: Reduction of the ester functionality to the corresponding alcohol.

-

Grignard and Organolithium Reactions: Addition of nucleophiles to the carbonyl group to form tertiary alcohols.

The following diagram illustrates the logical relationship of how this compound acts as a building block to introduce fluorinated moieties into potential drug candidates.

Caption: Use of this compound as a fluorinated building block.

Safety and Handling

This compound is a flammable liquid and an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of materials science, agrochemicals, and pharmaceuticals. Its ability to introduce a pentafluorinated moiety into molecules allows for the strategic modification of chemical and biological properties. For researchers and professionals in drug development, understanding the properties and reactivity of this compound is key to leveraging the benefits of fluorination in the design of novel and improved therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Pentafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluoropropionate (MFP), with the CAS number 378-75-6, is a fluorinated ester that serves as a valuable building block in organic synthesis.[1] Its unique physicochemical properties, imparted by the presence of the pentafluoroethyl group, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and key spectral data for its characterization.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C4H3F5O2 and a molecular weight of 178.06 g/mol .[1] It is characterized by its high flammability and is known to be an irritant to the skin and eyes.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C4H3F5O2 | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| CAS Number | 378-75-6 | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 59-60 °C | [2] |

| Density | 1.393 g/mL at 20 °C | [2] |

| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester | [1] |

| InChI Key | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C(F)(F)C(F)(F)F | [1] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, a representative procedure can be outlined based on the well-established Fischer esterification of pentafluoropropionic acid with methanol.

Representative Synthesis of this compound

Reaction:

CF3CF2COOH + CH3OH ⇌ CF3CF2COOCH3 + H2O

Materials:

-

Pentafluoropropionic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Boiling chips

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentafluoropropionic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Add boiling chips and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation to yield the pure product.

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus.

-

Add the crude this compound and boiling chips to the distillation flask.

-

Heat the flask gently to distill the product. Collect the fraction that distills at the boiling point of this compound (59-60 °C).

Spectroscopic Data

The following tables summarize the key spectral data for the characterization of this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~3.9 | s | - | -OCH₃ |

| ¹³C NMR | ~160 | t | J(C,F) ≈ 30 | C=O |

| ~117 | tq | J(C,F) ≈ 285, J(C,F) ≈ 35 | -CF₂- | |

| ~107 | qt | J(C,F) ≈ 260, J(C,F) ≈ 40 | -CF₃ | |

| ~54 | s | - | -OCH₃ | |

| ¹⁹F NMR | ~-81 | t | J(F,F) ≈ 9 | -CF₃ |

| ~-122 | q | J(F,F) ≈ 9 | -CF₂- |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The data presented here are approximate values based on typical spectra of fluorinated esters.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch |

| ~1300-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and cleavage of the C-C bond, leading to fragments such as [CF₃CF₂CO]⁺ (m/z = 147) and [CF₃CF₂]⁺ (m/z = 119).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the pentafluoroethyl group into molecules. This moiety can significantly alter the biological and physical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, this compound finds applications in:

-

Pharmaceuticals: As a building block for the synthesis of novel drug candidates with enhanced pharmacokinetic profiles.[4]

-

Agrochemicals: In the development of new pesticides and herbicides with improved efficacy.

-

Materials Science: For the preparation of fluorinated polymers and surfactants with unique properties such as thermal stability and chemical resistance.[5]

Safety Information

This compound is a highly flammable liquid and vapor.[1] It causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and characterization of this compound. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important fluorinated building block. The unique properties of this compound continue to make it a compound of significant interest in various fields of chemical research and development.

References

- 1. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 378-75-6 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

Methyl Pentafluoropropionate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Identity, Properties, Synthesis, and Applications as a Fluorinated Building Block

Introduction

Methyl pentafluoropropionate is a fluorinated ester that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this compound highly sought after in drug design and materials science.[1][2] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

IUPAC Name and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication. The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 2,2,3,3,3-pentafluoropropanoate .[3][4][5][6]

Due to its widespread use in various scientific and commercial contexts, this compound is also known by several synonyms. These alternative names are frequently encountered in chemical catalogs, databases, and scientific literature.

Common Synonyms:

-

Methyl perfluoropropionate[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C4H3F5O2 | [6] |

| Molecular Weight | 178.06 g/mol | [5][6] |

| CAS Number | 378-75-6 | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 59-61.5 °C | [3][4][6] |

| Density | 1.393 g/cm³ at 20 °C | [3][4][6] |

| InChI | 1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | [3] |

| InChIKey | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC(=O)C(F)(F)C(F)(F)F | [4][6] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of pentafluoropropionic acid with methanol, using a strong acid as a catalyst.[7][8][9] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[8]

Materials and Reagents:

-

Pentafluoropropionic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine pentafluoropropionic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

-

Shake the funnel gently and allow the layers to separate.

-

Extract the aqueous layer with the organic solvent two more times.

-

Combine the organic layers and wash them with brine.

-

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation to yield the final, high-purity this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of fluorinated organic molecules. Its utility stems from the presence of the pentafluoropropyl group, which can be incorporated into larger molecules to enhance their biological activity and physicochemical properties.

In the pharmaceutical industry, the introduction of fluorine-containing moieties is a common strategy in drug design to improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity.[1][2] this compound serves as a readily available source for the pentafluoropropionyl group, which can be introduced into drug candidates.

Similarly, in the agrochemical sector, the development of new pesticides and herbicides often involves the synthesis of fluorinated compounds to enhance their efficacy and environmental persistence. This compound can be used as a starting material for the synthesis of these active ingredients.

Visualizations

Synthesis and Application Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use as a building block in the development of more complex molecules.

Caption: A workflow diagram illustrating the synthesis of this compound via Fischer esterification and its subsequent utilization as a building block for creating bioactive molecules.

Logical Relationship in Fischer Esterification

The following diagram outlines the key logical steps and components involved in the Fischer esterification process for synthesizing this compound.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cerritos.edu [cerritos.edu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Discovery of Methyl 2,2,3,3,3-pentafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2,2,3,3,3-pentafluoropropanoate, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a probable synthesis protocol based on established chemical principles, and includes key analytical data for its characterization. Furthermore, a workflow illustrating its potential application in drug discovery is presented.

Compound Profile

Methyl 2,2,3,3,3-pentafluoropropanoate is a fluorinated ester with the chemical formula C₄H₃F₅O₂.[1][2] It is also known by several synonyms, including methyl pentafluoropropionate and pentafluoropropionic acid methyl ester.[3][4] The presence of five fluorine atoms significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[3]

Table 1: Physicochemical Properties of Methyl 2,2,3,3,3-pentafluoropropanoate

| Property | Value | Source |

| CAS Number | 378-75-6 | [1][3][4] |

| Molecular Formula | C₄H₃F₅O₂ | [1][2] |

| Molecular Weight | 178.06 g/mol | [2][3] |

| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [3] |

| Boiling Point | 59-60 °C | [5] |

| Density | 1.393 g/cm³ at 20 °C | [5] |

Discovery and Historical Context

Synthesis Protocol

The most probable and industrially scalable method for the synthesis of methyl 2,2,3,3,3-pentafluoropropanoate is the Fischer esterification of 2,2,3,3,3-pentafluoropropanoic acid with methanol, using a strong acid catalyst. While a specific detailed protocol for this exact transformation is not publicly available, a general procedure can be outlined based on established methods for the esterification of fluorinated carboxylic acids.

Reaction Principle

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed during the reaction is removed.

General Experimental Protocol

Materials:

-

2,2,3,3,3-pentafluoropropanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or another suitable acid catalyst, such as tungstic acid)[6]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,3,3,3-pentafluoropropanoic acid and an excess of anhydrous methanol (typically 5-10 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approximately 60-100 °C) and maintain the reaction for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to obtain pure methyl 2,2,3,3,3-pentafluoropropanoate.

Expected Yield: While a specific yield for this reaction is not documented, similar esterifications of fluorinated carboxylic acids can achieve yields ranging from moderate to high, potentially in the range of 80-90% depending on the optimization of reaction conditions.[6]

Analytical Data for Characterization

Accurate characterization of the synthesized methyl 2,2,3,3,3-pentafluoropropanoate is crucial for its use in further research and development. The following table summarizes the expected analytical data.

Table 2: Spectroscopic Data for Methyl 2,2,3,3,3-pentafluoropropanoate

| Analytical Technique | Expected Data |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. The chemical shift will be influenced by the electronegative ester group and the pentafluoroethyl moiety. A typical chemical shift for a methyl ester is around 3.7-4.0 ppm.[7][8][9][10] |

| ¹³C NMR | Three signals are expected: one for the methyl carbon (CH₃), one for the carbonyl carbon (C=O), and one for the quaternary carbon of the pentafluoroethyl group (CF₂-CF₃). The chemical shifts will be significantly influenced by the fluorine atoms. The carbonyl carbon is typically in the 160-180 ppm range, while the methyl carbon is around 50-60 ppm.[11][12] |

| ¹⁹F NMR | Two signals are expected for the two different fluorine environments: a triplet for the -CF₃ group and a quartet for the -CF₂- group, due to F-F coupling. The chemical shifts for fluorinated aliphatic compounds typically appear in the range of -70 to -130 ppm for CF₃ and -110 to -130 ppm for CF₂ relative to CFCl₃.[13][14][15][16] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1750-1735 cm⁻¹. C-O stretching bands will also be present. An ATR-IR spectrum is available on PubChem.[3][17] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns will include the loss of the methoxy group (-OCH₃) and cleavage of the C-C bond. A mass spectrum is available on the NIST WebBook.[4] |

Role in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[18] The pentafluoropropionyl moiety, introduced via reagents like methyl 2,2,3,3,3-pentafluoropropanoate, can serve as a valuable building block in the synthesis of novel bioactive molecules.

Workflow for Incorporating the Pentafluoropropionyl Moiety into a Drug Candidate

The following diagram illustrates a generalized workflow for utilizing methyl 2,2,3,3,3-pentafluoropropanoate or its derivatives in a drug discovery program.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]

- 5. This compound | 378-75-6 [sigmaaldrich.com]

- 6. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]

- 7. This compound(378-75-6) IR Spectrum [m.chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. youtube.com [youtube.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. rsc.org [rsc.org]

- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. researchgate.net [researchgate.net]

- 18. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Methyl Pentafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl pentafluoropropionate, with a particular focus on its boiling point. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize or are investigating the applications of this fluorinated compound.

Introduction

This compound (CAS No. 378-75-6) is a fluorinated ester that is finding increasing utility in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique properties, imparted by the presence of five fluorine atoms, make it a valuable building block and solvent in organic synthesis.[1][2] Understanding its physical characteristics is paramount for its effective handling, application, and the design of processes in which it is a key component.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various reputable sources to provide a comprehensive overview for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C4H3F5O2 | [1][3] |

| Molecular Weight | 178.06 g/mol | [1][3] |

| Boiling Point | 59-61.5 °C | [1][4] |

| Density | 1.393 g/cm³ at 20 °C | [1][4] |

| Refractive Index | n20/D 1.29 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester | [2] |

| InChI | InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | [1] |

| InChIKey | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C(OC)C(F)(F)C(F)(F)F | [1] |

In-Depth Focus: The Boiling Point of this compound

The boiling point of a liquid is a critical physical property that dictates its volatility and is a key parameter in its purification by distillation, as well as its application as a solvent. For this compound, the boiling point is consistently reported in the range of 59-61.5 °C at atmospheric pressure.[1][4]

The relatively low boiling point of this compound can be attributed to the interplay of its molecular structure and intermolecular forces. The presence of the highly electronegative fluorine atoms creates strong dipole-dipole interactions. However, the compact and symmetric nature of the pentafluoroethyl group can reduce the overall surface area available for van der Waals interactions, leading to a moderate boiling point compared to non-fluorinated esters of similar molecular weight.

The following diagram illustrates the relationship between the molecular structure of this compound and the intermolecular forces that govern its boiling point.

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are adapted from standard laboratory procedures and are suitable for a research setting.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Materials and Equipment:

-

This compound sample

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small rubber band or wire

-

Heating source (Bunsen burner or hot plate)

-

Safety goggles and lab coat

Procedure:

-

Fill the Thiele tube with high-boiling mineral oil to a level just above the top of the side arm.

-

Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a capillary tube, with the sealed end up, into the sample in the test tube.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record the temperature to the nearest 0.1 °C.

-

Repeat the determination to ensure accuracy.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.

Materials and Equipment:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

-

Distilled water

-

Acetone

-

Safety goggles and lab coat

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry the pycnometer completely.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20.0 °C. Allow it to equilibrate for at least 30 minutes.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m2).

-

Empty the pycnometer, clean it with acetone, and dry it thoroughly.

-

Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for 30 minutes.

-

Ensure the pycnometer is full, dry the exterior, and weigh it. Record the mass (m3).

-

Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20.0 °C (The density of water at 20.0 °C is approximately 0.9982 g/cm³)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identification and purity assessment.

Materials and Equipment:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath (if not integrated into the refractometer)

-

Dropper or pipette

-

Lens paper

-

Acetone or ethanol

-

Safety goggles and lab coat

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

If the refractometer is not equipped with an internal temperature control, connect it to a constant temperature water bath set to 20.0 °C.

-

Clean the prism surfaces of the refractometer with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.

-

Using a clean dropper, place a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the compensator knob to eliminate any color fringes and obtain a sharp, clear borderline between the light and dark areas.

-

Adjust the measurement knob until the borderline is centered on the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a special emphasis on its boiling point and the experimental methods for its determination. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the essential information required for the safe and effective use of this versatile fluorinated compound in their work. The provided diagram illustrates the fundamental principles governing its boiling point, offering a deeper understanding of its behavior.

References

A Technical Guide to the Spectroscopic Data of Methyl Pentafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl pentafluoropropionate (C₄H₃F₅O₂), a compound of interest in various chemical and pharmaceutical research fields. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₃F₅O₂, and its molecular weight is 178.06 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits a single resonance corresponding to the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 54.1 | -OCH₃ |

| 108.0 (triplet) | -CF₂- |

| 117.8 (quartet) | -CF₃ |

| 158.2 (triplet) | C=O |

¹⁹F NMR Data

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and sensitivity.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -81.2 | Triplet | 10.2 | -CF₃ |

| -120.1 | Quartet | 10.2 | -CF₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 | Strong | C=O stretch |

| 1330 | Strong | C-F stretch |

| 1230 | Strong | C-F stretch |

| 1130 | Strong | C-O stretch |

| 1020 | Medium | C-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.[1][2][3][4][5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 5 | [M]⁺ |

| 159 | 20 | [M - F]⁺ |

| 147 | 100 | [M - OCH₃]⁺ |

| 119 | 80 | [C₂F₅]⁺ |

| 69 | 95 | [CF₃]⁺ |

| 59 | 40 | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 64-256

-

Reference: External CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean KBr plates was acquired prior to the sample scan and was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for volatile organic compounds.

Instrumentation: A GC-quadrupole mass spectrometer operating in electron ionization (EI) mode was used.

Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

Source Temperature: 230 °C

-

GC Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute.

Visualizations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

Thermodynamic properties of Methyl pentafluoropropionate

An In-depth Technical Guide on the Thermodynamic Properties of Methyl Pentafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₄H₃F₅O₂) is a fluorinated ester of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Its unique physicochemical properties, largely influenced by the presence of fluorine atoms, necessitate a thorough understanding of its thermodynamic characteristics. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Physicochemical Properties

Before delving into the thermodynamic properties, a summary of the key physicochemical identifiers and properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₅O₂ | [1] |

| Molecular Weight | 178.0574 g/mol | [1] |

| CAS Registry Number | 378-75-6 | [1] |

| Boiling Point | 60.0 - 61.5 °C | [2] |

| Density | 1.393 g/cm³ | [2] |

Thermodynamic Data

The thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, phase transitions, and energy transfer processes. The experimentally determined thermodynamic data for this compound are summarized in Table 2.

Table 2: Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Formation | ΔfH° | -1061.9 | Liquid | [1] |

| Enthalpy of Vaporization | ΔvapH° | 35.0 | Liquid to Gas | [1] |

| Heat Capacity (Cp) | Cp | Data not available |

Experimental Protocols

The determination of the thermodynamic properties listed above requires precise and specialized experimental techniques. The following sections describe the general methodologies employed for these measurements.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of organofluorine compounds like this compound is typically determined using combustion calorimetry, specifically with a rotating-bomb calorimeter.[3] This method is considered one of the most reliable for obtaining accurate thermochemical data for fluorinated compounds.[4]

General Workflow:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container, often made of polyester or a similar material with a known heat of combustion.

-

Bomb Assembly: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is typically added to the bomb to ensure that the combustion products, particularly hydrogen fluoride (HF), dissolve to form an aqueous solution.[4] A fuse wire is connected to an ignition system.

-

Combustion: The bomb is filled with high-pressure oxygen (around 3 MPa) and submerged in a known volume of water in a calorimeter.[4] The sample is then ignited. The rotation of the bomb during and after combustion ensures a complete reaction and uniform dissolution of the gaseous products.

-

Temperature Measurement: The temperature change of the water in the calorimeter is meticulously measured with high-precision thermometers.

-

Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and fuse wire, and for the formation of other side products. The standard enthalpy of formation is then derived from the corrected heat of combustion using Hess's law.

Enthalpy of Vaporization: Ebullioscopic and Thermogravimetric Methods

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures. Common techniques for measuring the vapor pressure of esters include ebullioscopic methods and thermogravimetric analysis (TGA).[5]

-

Ebullioscopic Method: This is a direct method that involves measuring the boiling point of the liquid at various controlled pressures.[5] The relationship between vapor pressure and temperature is then used to calculate the enthalpy of vaporization using the Clausius-Clapeyron equation.

-

Thermogravimetric Analysis (TGA): TGA is an indirect method where the mass of a sample is measured over time as the temperature changes. The rate of mass loss due to evaporation is related to the vapor pressure.[6] This technique is particularly useful for a rapid screening of materials.[5]

Significance and Applications

The thermodynamic properties of this compound are essential for:

-

Reaction Engineering: Predicting the heat flow in chemical reactions involving this compound, which is critical for process design, safety, and optimization.

-

Phase Equilibrium Calculations: Modeling and predicting the behavior of mixtures containing this compound, which is important in separation processes and formulation development.

-

Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) where this or similar fluorinated esters might be used as intermediates or in formulations. The thermal stability of such compounds can be a crucial factor.[7]

Conclusion

This technical guide has summarized the key available thermodynamic properties of this compound, namely its standard enthalpy of formation and enthalpy of vaporization. While experimental data for heat capacity is currently lacking in the public domain, the provided methodologies for determining these and other thermodynamic parameters offer a solid foundation for researchers. The continued investigation into the thermodynamic behavior of fluorinated compounds like this compound will undoubtedly contribute to advancements in the fields of chemical synthesis, materials science, and pharmaceutical development.

References

- 1. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Versatile Fluorinated Building Block: A Technical Guide to Methyl Pentafluoropropionate Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl pentafluoropropionate (MPFP) is emerging as a crucial fluorinated building block in the synthesis of a wide array of functional molecules. Its unique physicochemical properties, stemming from the presence of the pentafluoropropyl group, make it a valuable reagent in the development of pharmaceuticals, agrochemicals, advanced polymers, and specialty surfactants. This technical guide provides an in-depth review of the key literature on the applications of this compound, focusing on its role in organic synthesis, polymer chemistry, and materials science.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. Key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C4H3F5O2 | [1][2] |

| Molecular Weight | 178.06 g/mol | [1][2][3] |

| Boiling Point | 60-61.5 °C | [2] |

| Density | 1.393 g/cm³ | [2] |

| CAS Number | 378-75-6 | [1][2] |

Applications in the Synthesis of Bioactive Molecules

The electron-withdrawing nature of the pentafluoroethyl group in this compound makes the carbonyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various bioactive molecules, particularly fluorinated heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Trifluoromethyl-Containing Pyrazoles

Trifluoromethyl-substituted pyrazoles are a significant class of compounds in the agrochemical and pharmaceutical industries, known for their herbicidal, insecticidal, and medicinal properties.[4][5][6][7][8] While direct experimental evidence for the use of this compound in the synthesis of these specific pyrazoles is not yet widely published in readily accessible literature, its potential as a precursor for introducing the trifluoromethyl group is significant. A general synthetic pathway can be envisioned where this compound reacts with a hydrazine derivative in a condensation reaction to form the pyrazole core.

Hypothetical Experimental Workflow: Synthesis of a Trifluoromethyl Pyrazole Derivative

Caption: General workflow for the synthesis of trifluoromethyl pyrazoles.

Role in the Development of Advanced Materials

This compound serves as a valuable monomer or precursor in the synthesis of fluorinated polymers and surfactants, imparting unique properties such as thermal stability, chemical resistance, and low surface energy.

Fluorinated Surfactants

Fluorinated surfactants exhibit exceptional surface activity and are utilized in a variety of applications, including as emulsifiers, foaming agents, and in oil recovery.[9][10][11][12] The synthesis of these surfactants can involve the reaction of this compound with various hydrophilic head groups. For instance, reaction with a suitable amine followed by quaternization can lead to the formation of cationic fluorinated surfactants.

General Synthesis Pathway for a Cationic Fluorinated Surfactant

Caption: Synthesis of a cationic fluorinated surfactant from this compound.

This compound as a Specialty Solvent

The unique properties of this compound, including its polarity and low viscosity, suggest its potential as a specialty solvent in organic reactions and polymer chemistry.[13][14] Its fluorinated nature can lead to different solubility profiles and reaction kinetics compared to conventional hydrocarbon-based solvents.

While comprehensive studies detailing its solvent effects are still emerging, its physical properties provide a basis for its exploration in various applications.

| Solvent Property | Value | References |

| Viscosity | Data not readily available | [13] |

| Solubility in Water | Data not readily available | [15] |

Future Outlook

This compound is a promising and versatile building block for the synthesis of high-value fluorinated molecules. Further research into its reactivity and applications is expected to unveil novel synthetic methodologies and lead to the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. The exploration of its potential as a green and efficient solvent also presents an exciting avenue for future investigation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound in the chemical and life sciences industries is set to increase significantly.

References

- 1. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]

- 4. "Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal" by Emily P. Berkman [digitalcommons.butler.edu]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 8. Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activi… [ouci.dntb.gov.ua]

- 9. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20.210.105.67 [20.210.105.67]

- 11. Synthesis and Some Properties of Fluorinated Cationic Surfactants | CoLab [colab.ws]

- 12. Fluorinated surfactants : synthesis, properties, applications | Semantic Scholar [semanticscholar.org]

- 13. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. Properties of Solvents Used in Organic Chemistry [murov.info]

- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

A Technical Guide to Sourcing Methyl Pentafluoropropionate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial technical information for sourcing Methyl pentafluoropropionate (CAS No. 378-75-6), a key building block in the synthesis of fluorinated compounds for pharmaceutical and agrochemical research. This document outlines commercially available sources, key chemical properties, and an exemplary experimental protocol.

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers catering to the research and development community. The following tables summarize the key quantitative data for easy comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 378-75-6[1][2][3][4][5] |

| Molecular Formula | C4H3F5O2[2][4][6] |

| Molecular Weight | 178.06 g/mol [2][4][6] |

| Purity | ≥98% (GC)[2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 59-60 °C[4][5] |

| Density | 1.393 g/mL at 20 °C[4][5] |

| Refractive Index | n20/D 1.29[2] |

Table 2: Commercial Supplier Information for this compound

| Supplier | Available Quantities | Purity | Price (USD) | Notes |

| TCI America | 5 g, 25 g | >98.0% (GC) | $29.40 (5g) | Available through Fisher Scientific. |

| Chem-Impex | 5 g, 25 g | ≥ 98% (GC) | $30.40 (5g), $104.70 (25g) | Offers product specification sheets and certificates of analysis.[1] |

| Matrix Scientific | 10 g, 100 g | 99% | $20.00 (10g), $57.00 (100g) | Indicates stock availability.[3] |

| Sigma-Aldrich | - | 99% | Contact for pricing | Provides access to safety data sheets and certificates of analysis.[5] |

| CP Lab Safety | 5 g | - | $113.61 (5g) | Sells TCI America product.[4] |

| Santa Cruz Biotechnology | - | - | Contact for pricing | For research use only.[6] |

| Guidechem | 1 g to 100 kg | 98% | Varies | Lists multiple suppliers, primarily from China.[5] |

| Pharma info source | - | - | Varies | Lists several Chinese suppliers.[3] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Catalytic Hydrogenation of this compound

This compound is a valuable precursor for the synthesis of other fluorinated molecules. One common application is its reduction to 2,2,3,3,3-pentafluoro-1-propanol, a useful solvent and building block. The following is a detailed protocol for this transformation.

Objective: To synthesize 2,2,3,3,3-pentafluoro-1-propanol via the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

1% Rhodium-on-alumina catalyst

-

High-pressure reaction kettle

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Reactor Preparation: In a high-pressure reaction kettle, combine this compound and a 1% rhodium-on-alumina catalyst.

-

Inerting the Reactor: To ensure an oxygen-free environment, purge the reactor by repeatedly evacuating it and then filling it with nitrogen gas. Continue this process until the oxygen content within the reactor is below 100 ppm.

-

Reaction Conditions: Heat the sealed reactor to a temperature between 100-300 °C. While stirring the mixture, introduce hydrogen gas into the reactor.

-

Monitoring the Reaction: The progress of the reaction should be monitored. The hydrogenation is considered complete when the volume ratio of hydrogen to oxygen is greater than 0.05.

-

Reaction Quenching: Once the reaction is complete, cease the flow of hydrogen gas.

This protocol serves as a foundational method for the reduction of this compound.[2]

Applications in Research and Drug Development

This compound serves as a critical starting material in the synthesis of various fluorinated compounds. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, making them valuable in drug discovery and development.[7][8] Key applications include:

-

Synthesis of Fluorinated Intermediates: It is a building block for creating more complex fluorinated molecules used in pharmaceuticals and agrochemicals.[2]

-

Development of Novel Materials: Its unique properties contribute to the creation of specialty polymers and materials with enhanced thermal stability and chemical resistance.[2]

Workflow for Sourcing Research Chemicals

The process of selecting and procuring a chemical for research requires careful consideration of several factors. The following diagram illustrates a logical workflow for this process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 378-75-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

Molecular weight and formula of Methyl pentafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Methyl pentafluoropropionate. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and agrochemical development.

Core Chemical and Physical Properties

This compound is a fluorinated ester characterized by its high stability and unique physicochemical properties, which make it a valuable building block in organic synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C4H3F5O2 | [1][2][3] |

| Molecular Weight | 178.06 g/mol | [1][3] |

| CAS Number | 378-75-6 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 59-60 °C | [5] |

| Density | 1.393 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.286 at 25 °C | [6] |

| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [7][8] |

| Synonyms | Methyl Perfluoropropionate, Pentafluoropropionic acid methyl ester | [4][9] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of pentafluoropropionic acid with methanol, utilizing an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Pentafluoropropionic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropropionic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is typically removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[10]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

Direct studies on the biological signaling pathways of this compound are limited. However, as a short-chain per- and polyfluoroalkyl substance (PFAS), its potential biological effects can be inferred from studies on structurally related compounds.

Toxicological Data

| Test Type | Species | Route of Administration | Dose | Citation(s) |

| LDLo (Lethal Dose Low) | Mouse | Intraperitoneal | 1000 mg/kg | [11] |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 7000 mg/kg | [11] |

Potential Biological Implications of Related Short-Chain PFAS

Research on other short-chain PFAS has indicated that these compounds can interact with biological systems, particularly in the liver. Studies have shown that some short-chain PFAS can modulate the expression of genes involved in xenobiotic and endogenous compound metabolism and transport.[12] For instance, effects have been observed on the expression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP) and solute carrier (SLC) transporters such as SLCO1B3.[12] Furthermore, alterations in the expression of cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2B6, CYP2C19, and CYP1A2, have been reported.[12]

The introduction of fluorine into organic molecules can significantly alter their biological properties, including absorption, distribution, metabolism, and excretion.[13] These changes can be attributed to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can block metabolic pathways.[13]

Logical Diagram of Potential Biological Interactions

Caption: Potential biological interactions of this compound.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the pentafluoropropyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[13] It is utilized in the production of fluorinated surfactants and polymers.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[11] It causes skin and serious eye irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[11] It should be stored in a cool, dark, and well-ventilated place away from heat, sparks, and open flames.[11]

References

- 1. scbt.com [scbt.com]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 378-75-6 [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 378-75-6 | TCI Deutschland GmbH [tcichemicals.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enhanced GC-MS Analysis of Polar Molecules Using Methyl Pentafluoropropionate Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as amino acids, biogenic amines, and various drug metabolites, are polar and non-volatile. Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.

This application note details the use of a two-step derivatization process involving methyl esterification followed by acylation with pentafluoropropionic anhydride (PFPA). This process forms methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and reliable quantification. The fluorine-rich PFP group significantly increases the electronegativity of the molecule, which can enhance ionization efficiency.[1][2] This method is particularly valuable for the analysis of amino acids and biogenic amines in complex biological matrices.[1][2][3]

Principles of Derivatization

The derivatization process occurs in two sequential steps:

-

Esterification: The carboxyl groups (-COOH) of the analytes are converted to their corresponding methyl esters (-COOCH₃). This is typically achieved by heating the sample in the presence of an acidic methanol solution (e.g., 2 M HCl in methanol). This step neutralizes the acidic proton and reduces the polarity of the carboxyl group.[2][3]

-

Acylation: The primary and secondary amine (-NH₂, -NH) and hydroxyl (-OH) functional groups are acylated using pentafluoropropionic anhydride (PFPA). This reaction replaces the active hydrogens with a pentafluoropropionyl (PFP) group, further decreasing the polarity and increasing the volatility and thermal stability of the analyte.[3][4] The resulting Me-PFP derivatives are highly fluorinated, which can improve chromatographic separation and detection sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of biological samples.

References